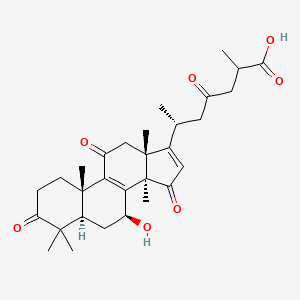![molecular formula C22H30O3S B11929291 (7R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B11929291.png)
(7R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7alpha-Thiospironolactone involves the deacetylation of spironolactone. This process typically includes the use of reagents such as sodium hydroxide or other strong bases under controlled conditions to remove the acetyl group from spironolactone, resulting in the formation of 7alpha-Thiospironolactone .
Industrial Production Methods: Industrial production of 7alpha-Thiospironolactone follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the compound. The use of advanced technologies and equipment helps in optimizing the yield and minimizing impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 7alpha-Thiospironolactone undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as thiols or amines can be used under mild to moderate conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Thiol or amine-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
7alpha-Thiospironolactone has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the study of steroidal compounds.
Biology: The compound is studied for its effects on various biological pathways, particularly those involving mineralocorticoid and androgen receptors.
Medicine: Research focuses on its potential therapeutic effects in conditions like hyperaldosteronism and androgen-related disorders.
Industry: It is used in the development of new pharmaceuticals and as a quality control standard in the production of spironolactone .
Wirkmechanismus
7alpha-Thiospironolactone exerts its effects by binding to mineralocorticoid and androgen receptors, thereby inhibiting their activity. This leads to a decrease in sodium reabsorption and an increase in potassium retention in the kidneys. The compound also inhibits the enzyme 17alpha-hydroxylase, which plays a role in steroidogenesis, leading to reduced production of androgens and mineralocorticoids .
Vergleich Mit ähnlichen Verbindungen
7alpha-Thiomethylspironolactone: Another active metabolite of spironolactone with similar antimineralocorticoid and antiandrogen properties.
Canrenone: A major active metabolite of spironolactone with a longer half-life and similar pharmacological effects.
6beta-Hydroxy-7alpha-thiomethylspironolactone: A hydroxylated derivative with comparable activity .
Uniqueness: 7alpha-Thiospironolactone is unique due to its specific binding affinity and inhibitory effects on 17alpha-hydroxylase, making it a valuable compound for studying the inhibition of steroidogenesis and its therapeutic potential in related disorders .
Eigenschaften
Molekularformel |
C22H30O3S |
|---|---|
Molekulargewicht |
374.5 g/mol |
IUPAC-Name |
(7R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione |
InChI |
InChI=1S/C22H30O3S/c1-20-7-3-14(23)11-13(20)12-17(26)19-15(20)4-8-21(2)16(19)5-9-22(21)10-6-18(24)25-22/h11,15-17,19,26H,3-10,12H2,1-2H3/t15-,16-,17+,19+,20+,21+,22+/m0/s1 |
InChI-Schlüssel |
NZCDWYJROUPYPT-BIPXHUIRSA-N |
Isomerische SMILES |
C[C@@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@@]4([C@H]3CC[C@@]45CCC(=O)O5)C)S |
Kanonische SMILES |
CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


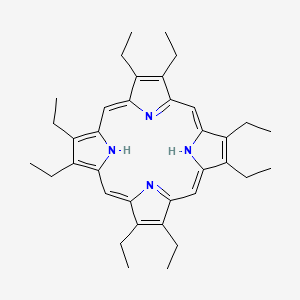

![6-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[[4-(oxiran-2-yl)phenyl]methyl]benzimidazol-4-amine](/img/structure/B11929215.png)
![2-Amino-2-[2-[4-[4-(2-propyl-1,3-oxazol-4-yl)phenyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B11929217.png)
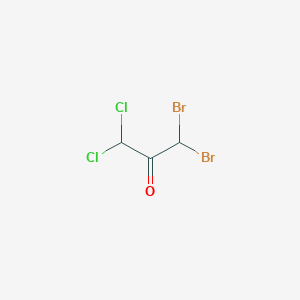

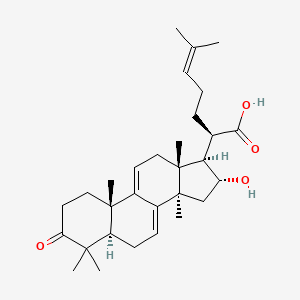
![2-[(2S)-1-[4-fluoro-2-[(2R)-1,1,1-trifluoropropan-2-yl]phenoxy]propan-2-yl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B11929245.png)
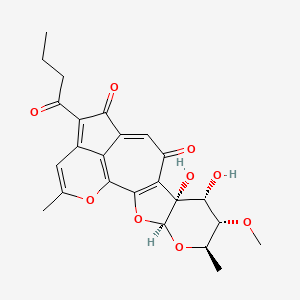
![2-oxo-N-[3-(2H-tetrazol-5-yl)phenyl]-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B11929263.png)
![1-[4-(4-Methyl-1,3-thiazol-5-yl)phenyl]ethanamine;hydrochloride](/img/structure/B11929266.png)
